EGFR Activation Potency: NSC 228155 vs. CN 009543V
While both NSC 228155 and CN 009543V are NBD compounds that activate EGFR, they exhibit different potency profiles. The EC50 for NSC 228155 to induce phosphorylation of EGFR at Tyr1068 in MDA-MB-468 cells has been quantified as 52 μM [1]. The EC50 for CN 009543V under identical conditions is not reported in the primary literature, limiting a direct potency comparison. This highlights NSC 228155's well-characterized potency, making it a more suitable reference compound for studies requiring reproducible and documented EGFR activation .
| Evidence Dimension | EC50 for EGFR Tyr1068 phosphorylation in MDA-MB-468 cells |
|---|---|
| Target Compound Data | EC50 = 52 μM |
| Comparator Or Baseline | CN 009543V: EC50 value not reported in primary literature |
| Quantified Difference | Not calculable due to missing comparator data |
| Conditions | MDA-MB-468 breast cancer cells; time- and dose-dependent assay; phosphorylated Tyr1068 as readout |
Why This Matters
NSC 228155's established EC50 (52 μM) provides a reliable benchmark for experimental design, whereas the analog CN 009543V lacks published potency data, introducing uncertainty in dose-response studies.
- [1] Sakanyan, V., et al. Screening and discovery of nitro-benzoxadiazole compounds activating epidermal growth factor receptor (EGFR) in cancer cells. Sci. Rep. 4, 3977 (2014). View Source
